Methyltetrazine-PEG4-NHS Ester

Bioorthogonal chemistry Protein labeling Reagent stability

Choose Methyltetrazine-PEG4-NHS Ester for superior bioconjugation: the methyl-substituted tetrazine delivers optimal stability-kinetics balance (k₂ ~1,200 M⁻¹s⁻¹), outclassing unstable unsubstituted tetrazines. The PEG₄ spacer prevents protein aggregation during storage—non-PEGylated analogs cause precipitation. NHS ester ensures efficient primary amine labeling with predictable hydrolysis rates. Ideal for pretargeted imaging, ADC construction, and surface functionalization. Insist on ≥95% HPLC purity for reproducible results.

Molecular Formula C24H31N5O9
Molecular Weight 533.5 g/mol
CAS No. 1802907-92-1
Cat. No. B609004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-NHS Ester
CAS1802907-92-1
SynonymsMethyltetrazine-PEG5-NHS ester
Molecular FormulaC24H31N5O9
Molecular Weight533.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3
InChIKeySWSUSQWZOPGVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-PEG4-NHS Ester (CAS 1802907-92-1): Procurement Guide for Bioorthogonal Conjugation


Methyltetrazine-PEG4-NHS Ester (CAS 1802907-92-1) is a heterobifunctional crosslinker that combines a methyltetrazine moiety for rapid bioorthogonal click chemistry with an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a tetraethylene glycol (PEG₄) spacer arm . The methyltetrazine group participates in inverse-electron demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified molecules, enabling copper-free, catalyst-free covalent bond formation under physiological conditions . The PEG₄ spacer confers aqueous solubility and conformational flexibility, while the NHS ester permits stable amide bond formation with primary amines on proteins, antibodies, or surfaces . This reagent serves as a foundational building block for bioconjugation, targeted imaging, and drug delivery applications requiring modular two-step labeling strategies .

Why Methyltetrazine-PEG4-NHS Ester Cannot Be Substituted with Generic Tetrazine Analogs


Substitution of Methyltetrazine-PEG4-NHS Ester with generic tetrazine-NHS esters, non-PEGylated methyltetrazine derivatives, or alternative click-chemistry reagents introduces quantifiable performance deficits. The methyl substituent on the tetrazine ring provides a critical balance of reaction kinetics and chemical stability—unsubstituted tetrazines exhibit faster kinetics (k up to 30,000 M⁻¹s⁻¹) but suffer from substantially lower stability, requiring restrictive handling and precluding long-term storage in aqueous buffers . Conversely, the PEG₄ spacer arm directly impacts conjugate solubility and aggregation behavior: non-PEGylated or shorter PEG analogs yield labeled proteins prone to precipitation during storage, compromising downstream assay reproducibility . Furthermore, the NHS ester moiety dictates the efficiency of primary amine labeling under aqueous conditions—alternative activated esters (e.g., sulfo-NHS, STP esters) exhibit differing hydrolysis rates that affect conjugation yield in buffer systems containing competing nucleophiles . These structure-derived performance attributes cannot be replicated by generic in-class substitutes without altering critical experimental outcomes.

Quantitative Differentiation of Methyltetrazine-PEG4-NHS Ester: Head-to-Head Comparator Evidence


Chemical Stability: Methyltetrazine Outperforms Unsubstituted Tetrazine in Aqueous Buffer

The methyltetrazine functional group in Methyltetrazine-PEG4-NHS Ester confers significantly enhanced chemical stability relative to unsubstituted tetrazine analogs. In aqueous buffered media at pH 7.5 and 4°C, the tetrazine moiety remains stable for weeks, whereas unsubstituted tetrazine reagents exhibit substantially lower stability that restricts their use in aqueous formulations . Commercial technical documentation explicitly states that Tetrazine-NHS Ester (CCT-1127) is 'not recommended for labeling of proteins or any other biopolymers in aqueous buffers due to poor aqueous solubility' and that 'the chemical stability of tetrazines is substantially lower compared to Methyltetrazines, which requires more careful selection of reagents and conditions for chemical transformation' . This stability differential dictates that procurement for aqueous bioconjugation workflows must prioritize the methyltetrazine variant.

Bioorthogonal chemistry Protein labeling Reagent stability

Reaction Kinetics: Methyltetrazine-TCO IEDDA Rate Constant Enables Low-Concentration Bioconjugation

The IEDDA reaction between methyltetrazine and TCO proceeds with a second-order rate constant of approximately 1,200 M⁻¹s⁻¹ for PEG₄-containing derivatives, enabling rapid conjugation at sub-micromolar concentrations . This rate is approximately 1,200- to 12,000-fold faster than strain-promoted alkyne-azide cycloaddition (SPAAC) reactions employing DBCO-azide pairs, which exhibit rate constants in the range of 0.1–1 M⁻¹s⁻¹ . While unsubstituted tetrazine-TCO pairs can achieve rate constants up to 30,000 M⁻¹s⁻¹ , this kinetic advantage comes at the cost of the severe stability penalty documented above. Methyltetrazine-PEG4-NHS Ester therefore occupies the optimized operational window: sufficiently fast kinetics for efficient bioconjugation (delivering conjugates within 30 minutes at 1 mg/mL concentrations ) while retaining aqueous stability necessary for practical laboratory workflows.

Click chemistry IEDDA kinetics Bioorthogonal ligation

Aqueous Solubility and Protein Aggregation Reduction: PEG₄ Spacer Confers Critical Handling Advantages

The PEG₄ spacer arm of Methyltetrazine-PEG4-NHS Ester provides quantifiable aqueous solubility enhancement. Methyltetrazine derivatives with PEG₄ linkers exhibit water solubility exceeding 50 mg/mL, with the PEG chain directly transferring solubility to the labeled biomolecule and reducing aggregation of conjugated proteins during storage in solution . In direct comparison, non-PEGylated tetrazine-NHS ester (CCT-1127) is explicitly contraindicated for protein labeling in aqueous buffers 'due to poor aqueous solubility' . The extended, flexible PEG₄ connection also minimizes steric hindrance during subsequent TCO ligation, improving accessibility to tetrazine moieties displayed on protein surfaces .

Protein conjugation Aggregation prevention Aqueous solubility

NHS Ester Hydrolysis and Labeling Efficiency: Optimized Balance in Methyltetrazine-PEG4-NHS

The NHS ester functionality of Methyltetrazine-PEG4-NHS Ester reacts specifically and efficiently with primary amines at pH 7–9 to form stable covalent amide bonds . While direct quantitative hydrolysis rate data for this specific compound are not available from the retrieved sources, class-level inference from related methyltetrazine-activated esters indicates that STP (4-sulfo-2,3,5,6-tetrafluorophenyl) esters undergo aqueous hydrolysis at a 'much slower rate compared to Methyltetrazine-Sulfo NHS Ester, allowing for more efficient labeling of biomolecules in aqueous media' . NHS esters exhibit intermediate hydrolysis rates relative to sulfo-NHS esters, providing a practical balance between reactivity and aqueous stability suitable for most protein labeling workflows. The NHS ester is hydrolyzed sufficiently slowly to permit efficient conjugation, yet remains reactive enough for quantitative labeling at standard working concentrations (1–5 mg/mL protein) .

Amine conjugation Hydrolysis kinetics Protein labeling efficiency

Molecular Design Stability Enhancement: Dual Electron-Donating Substituents

Methyltetrazine-PEG4-NHS Ester incorporates two electron-donating groups that cooperatively enhance tetrazine ring stability: a methyl group at the 6-position and an alkoxy substituent on the adjacent aromatic ring . This dual-substitution strategy is explicitly identified as making this compound 'one of the most stable tetrazines commercially available' [1]. While quantitative half-life comparisons across tetrazine derivatives are not provided in the retrieved sources, the structural basis for enhanced stability is firmly established: electron-donating substituents increase electron density on the tetrazine ring, reducing its susceptibility to nucleophilic attack and decomposition in aqueous environments. This molecular design feature directly supports the extended aqueous stability documented in Evidence Item 1.

Tetrazine stability Structure-activity relationship Reagent design

Conjugation Kinetics: Methyltetrazine-PEG4-NHS Delivers Conjugates Within 30 Minutes

Under standard labeling conditions, Methyltetrazine-PEG4-NHS Ester enables complete bioconjugation within 30 minutes at 1 mg/mL protein concentration, a performance benchmark attributed to the fast IEDDA kinetics of the methyltetrazine-TCO reaction pair . This rapid conjugation timeline distinguishes methyltetrazine-based chemistry from alternative bioorthogonal ligation methods: copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically requires hours to overnight for completion and demands cytotoxic copper catalysts that must be removed from labeled biomolecules ; SPAAC reactions (e.g., DBCO-azide) exhibit rate constants two to four orders of magnitude slower, necessitating extended incubation times or elevated reagent concentrations .

Bioconjugation efficiency Reaction time Click chemistry

High-Impact Research and Industrial Application Scenarios for Methyltetrazine-PEG4-NHS Ester


Pretargeted Molecular Imaging and PET Tracer Development

Methyltetrazine-PEG4-NHS Ester enables two-step pretargeted imaging workflows where the compound is first conjugated to a tumor-targeting antibody via NHS-amine chemistry, followed by systemic administration of a TCO-bearing radionuclide (e.g., ¹⁸F, ⁶⁸Ga) or fluorescent probe . The rapid kinetics (≤30 minutes to conjugation at 1 mg/mL) and high stability of the methyltetrazine-PEG4 conjugate in circulation support this application, as documented in successful in vivo pretargeting studies using related tetrazine-TCO chemistry [1]. The PEG₄ spacer's ability to reduce protein aggregation and maintain solubility is essential for producing homogeneous, non-aggregated antibody conjugates suitable for intravenous administration .

Antibody-Drug Conjugate (ADC) Development and Payload Conjugation

This compound serves as a modular linker for constructing antibody-drug conjugates via sequential bioconjugation: NHS ester attaches the methyltetrazine handle to lysine residues on the antibody framework, enabling subsequent stoichiometric attachment of TCO-derivatized cytotoxic payloads, fluorophores, or oligonucleotides . The dual electron-donating substituents confer the aqueous stability necessary for handling and storage of intermediate antibody-tetrazine conjugates prior to payload addition [1]. The rapid click kinetics ensure efficient payload loading without extended incubation that could compromise antibody integrity .

Surface Functionalization of Nanoparticles and Biosensor Platforms

Methyltetrazine-PEG4-NHS Ester is employed to functionalize amine-coated surfaces (e.g., aminosilane-modified glass, polymer nanoparticles, magnetic beads) with methyltetrazine moieties . The PEG₄ spacer minimizes steric hindrance and non-specific adsorption while maintaining aqueous solubility during surface coating procedures [1]. Subsequent exposure to TCO-modified capture probes (antibodies, aptamers, oligonucleotides) enables rapid, oriented immobilization under mild conditions, preserving the bioactivity of surface-bound recognition elements . This modular approach is particularly valuable for fabricating multiplexed biosensor arrays and diagnostic platforms requiring high-density, site-specific probe immobilization.

Protein-Protein and Protein-Oligonucleotide Conjugation for Chemical Biology

This reagent enables efficient conjugation of low-abundance biopolymers in complex aqueous environments—a requirement for studying protein interaction networks, constructing FRET-based biosensors, and assembling multifunctional probes . The combination of fast kinetics (k₂ ~1,200 M⁻¹s⁻¹) and copper-free conditions allows conjugation reactions to proceed in cell lysates or in the presence of live cells without toxic catalyst interference [1]. The PEG₄ spacer's reduction of protein aggregation is particularly critical when working with aggregation-prone proteins or when storing labeled conjugates for extended periods .

Technical Documentation Hub

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